3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid is an organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid typically involves the reaction of 3-methylphenyl derivatives with trifluoroacetic acid and appropriate catalysts under controlled conditions. The reaction conditions often include specific temperatures and pressures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-6-3-2-4-7(5-6)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
InChI Key |
BQCLHYQZHGFCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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